molecular formula C12H15NO4S B2589426 Ethyl 1-(phenylsulfonyl)-3-azetanecarboxylate CAS No. 866152-75-2

Ethyl 1-(phenylsulfonyl)-3-azetanecarboxylate

Cat. No. B2589426
CAS RN: 866152-75-2
M. Wt: 269.32
InChI Key: OKTRFNWQZBAQPF-UHFFFAOYSA-N
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Description

Ethyl 1-(phenylsulfonyl)-3-azetanecarboxylate is a compound that contains an azetane ring, which is a four-membered cyclic amine, a phenylsulfonyl group, and an ester group. The presence of these functional groups suggests that this compound could be involved in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving the corresponding amines, sulfonyl chlorides, and carboxylic acids or their derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetane ring is likely to adopt a puckered conformation due to ring strain . The phenylsulfonyl group is a good leaving group and the ester group can participate in various reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The azetane ring could be opened under acidic or basic conditions. The phenylsulfonyl group could be replaced by a nucleophile in a substitution reaction. The ester group could undergo hydrolysis, reduction, or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and ester groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Derivative Synthesis : Ethyl phenylsulfonylacetate has been utilized to synthesize 1-phenylsulfonylcyclopropanecarboxylic acid and its derivatives, showcasing its utility in generating a variety of functional groups and structures (Takahashi, Suzuki, & Kata, 1985).
  • Protecting Groups : π-Deficient 2-(arylsulfonyl)ethyl esters have been studied as carboxylic acid protecting groups, with specific mention of their ease of removal under mild basic conditions, indicating their potential utility in synthetic chemistry (Alonso, Nájera, & Varea, 2003).

Radical Reactions and Cycloadditions

  • Radical Transformations : A novel radical (phenylsulfonyl)difluoromethylation of terminal alkenes has been reported, showcasing the reactivity of phenylsulfonyl derivatives in initiating radical reactions that can lead to regio- and stereoselective preparation of complex molecular structures (Li et al., 2007).
  • Cycloaddition Reactions : The unsymmetrical allylated active methine radical species derived from 1-phenylsulfonyl-2-(iodomethyl)cyclopropane-1-carboxylate demonstrates high stereoselectivity in iodine atom transfer [3 + 2] cycloaddition reaction with alkenes, enabling the synthesis of functionalized cyclopentane derivatives (Kitagawa, Miyaji, Sakuma, & Taguchi, 2004).

Biological Applications and Molecular Docking

  • Enzyme Inhibition Studies : N'-[(Alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been synthesized and evaluated for their enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating the potential for phenylsulfonyl derivatives in therapeutic applications (Khalid, Rehman, & Abbasi, 2014).

Material Science and Sensing Applications

  • Photochromic Properties : Research into the photochromic properties of 3-acylcoumarins, incorporating phenylsulfanyl/phenylsulfinyl/phenylsufonyl groups, has shown selective sensing properties for acetate ions, indicating the utility of phenylsulfonyl derivatives in developing sensitive and selective chemical sensors (Rao & Desai, 2014).

Mechanism of Action

The mechanism of action would depend on the specific reaction that this compound is involved in. For example, if the compound is used as a substrate in a nucleophilic substitution reaction, the phenylsulfonyl group would act as a leaving group .

Safety and Hazards

While specific safety and hazard data for this compound is not available, general precautions should be taken while handling it, such as avoiding inhalation or contact with skin and eyes, and using it in a well-ventilated area .

Future Directions

The study of this compound could open up new possibilities in various fields such as medicinal chemistry, materials science, and synthetic chemistry. Its unique combination of functional groups could make it a valuable building block in the synthesis of complex molecules .

properties

IUPAC Name

ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-2-17-12(14)10-8-13(9-10)18(15,16)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTRFNWQZBAQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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